molecular formula C₇H₆O₂S B013650 4-Mercaptobenzoic acid CAS No. 1074-36-8

4-Mercaptobenzoic acid

Cat. No. B013650
CAS RN: 1074-36-8
M. Wt: 154.19 g/mol
InChI Key: LMJXSOYPAOSIPZ-UHFFFAOYSA-N
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Description

4-Mercaptobenzoic acid (4-MBA) is an organic compound with the chemical formula C7H6O2S. It is a colorless solid that is soluble in water and alcohol. 4-MBA is a common reagent in organic synthesis and is used in a variety of industrial processes. It is also used in the synthesis of dyes, pharmaceuticals, and other organic compounds. 4-MBA is an important building block in the synthesis of many compounds, including drugs, foods, and cosmetics.

Scientific Research Applications

Surface-Enhanced Raman Scattering (SERS) Probes

4-MBA is often used as a probe molecule in Surface-Enhanced Raman Scattering (SERS) studies . It has been demonstrated that silver nanostructures protected with polyvinylpyrrolidone (PVP) and functionalized with 4-MBA exhibit superior SERS activity . The enhancement factor of 4-MBA on these films can reach up to 5.38 × 10^6, and the detection limit is at least down to 10^−8 M .

Biosensors

4-MBA has been used in the development of highly sensitive SERS probes for biosensing applications . For instance, 4-MBA-Au nanorods conjugated with a GPR120 antibody were developed as a SERS probe to detect the interaction of fatty acids and their cognate receptor, GPR120, on the surface of human embryonic kidney cells .

Catalysis

Gold nanostructures functionalized with 4-MBA may exhibit improved catalytic activity . This makes 4-MBA a valuable compound in the field of catalysis.

Self-Assembled Monolayers (SAMs)

4-MBA, with its thiol and carboxylic groups, can form self-assembled monolayers (SAMs) . These SAMs can be used for the development of SERS sensors .

Nanotechnology

The use of 4-MBA in nanotechnology is quite extensive. It is often used to functionalize nanostructures, enhancing their properties and making them suitable for various applications .

Biological Sensing

The biocompatibility of 4-MBA makes it suitable for biological sensing applications. For example, PVP-protected silver films functionalized with 4-MBA have been shown to be excellent SERS substrates for hemoglobin detection .

Mechanism of Action

  • Matrix for Mass Spectrometry : 4-MBA serves as a matrix for laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) analysis of metals. It provides an interference-free background, enhances signal intensity, and ensures reproducibility .
  • Self-Assembly on Metal Surfaces : 4-MBA self-assembles onto metal surfaces, such as Ag (111) and (100) fcc surfaces, via the COO-/S- ends .

properties

IUPAC Name

4-sulfanylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O2S/c8-7(9)5-1-3-6(10)4-2-5/h1-4,10H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMJXSOYPAOSIPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40148036
Record name 4-Mercaptobenzoate
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Molecular Weight

154.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Mercaptobenzoic acid

CAS RN

1074-36-8
Record name 4-Mercaptobenzoic acid
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Record name 4-Mercaptobenzoate
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Record name 1074-36-8
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 4-MBA forms strong thiolate bonds with gold surfaces, creating self-assembled monolayers (SAMs). [] These SAMs exhibit unique properties depending on the 4-MBA packing density and orientation. For instance, research suggests that the aromatic ring interactions play a significant role in stabilizing adsorbed 4-MBA molecules on gold. []

A: Unlike its interaction with gold, 4-MBA bonds to TiO2 surfaces (both anatase and rutile) primarily through its carboxyl group in a bidentate fashion. [] The phenyl ring maintains a specific orientation, approximately 70° from the surface, on both TiO2 polymorphs. []

ANone: The molecular formula of 4-Mercaptobenzoic acid is C7H6O2S, and its molecular weight is 154.19 g/mol.

A: 4-MBA exhibits distinct peaks in various spectroscopic techniques:* Infrared (IR) Spectroscopy: Sharp O-H stretch band and a high-frequency non-hydrogen-bonded carbonyl stretch band, indicating isolated carboxylic acid functionality. []* Raman Spectroscopy: Characteristic peaks are observed, with specific bands (e.g., around 1697 cm-1 for -COOH and 1414 cm-1 for -COO-) shifting depending on the protonation state of the carboxyl group. [, ]* X-ray Photoelectron Spectroscopy (XPS): Provides information on the chemical state and bonding environment of sulfur and other atoms in 4-MBA. [, , ]* Near-Edge X-ray Absorption Fine Structure (NEXAFS): Offers insights into the orientation and electronic structure of the 4-MBA molecule upon adsorption on various surfaces. []

A: Yes, 4-MBA SAMs can alter the hydrophobicity of surfaces. For example, gold surfaces modified with 4-MBA become hydrophobic towards water. []

A: While not a traditional catalyst, 4-MBA plays a crucial role in facilitating electron transfer in certain systems. For instance, in Quantum Dot Sensitized Solar Cells (QDSSCs), 4-MBA doped polyaniline on carbon nanotubes enhances electron transfer from the quantum dots to the electrode, improving the cell's efficiency. []

A: Yes, the interaction of 4-MBA with metal surfaces makes it suitable for sensing applications. For example, 4-MBA modified gold nanoparticles have been used for the colorimetric detection of Cr3+ ions in aqueous solutions. []

A: Yes, Density Functional Theory (DFT) calculations have been employed to understand the adsorption behavior of 4-MBA on metal surfaces. [, ] These calculations provide insights into the energetics, bonding, and electronic structure of the 4-MBA-metal interface.

A: The position of the carboxyl group significantly influences the self-assembly and electroless copper deposition on gold. Research shows that copper deposition occurs on 4-MBA SAMs but not on 3-Mercaptobenzoic acid, suggesting the importance of the para position of the carboxylic acid group. []

ANone: Several analytical techniques are employed to characterize and quantify 4-MBA:

    A: Yes, studies have investigated the degradation of 4-MBA using advanced oxidation processes like Fenton and photo-Fenton reactions. [] These methods effectively degrade 4-MBA, and the degradation products have been characterized. []

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